molecular formula C16H14ClF3N2O3 B2586637 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 338407-50-4

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2586637
CAS No.: 338407-50-4
M. Wt: 374.74
InChI Key: FCPJYVNQJWIGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a phenyl ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like 3-chloro-5-(trifluoromethyl)pyridine.

    Substitution Reactions: The chlorine and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Coupling with Phenyl Ring: The pyridine derivative is then coupled with a 3,4-dimethoxyphenyl acetamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl and methoxy groups enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl groups but lacks the phenyl acetamide moiety.

    2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar pyridine structure but with an ethanamine group instead of the phenyl acetamide.

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to the combination of its pyridine and phenyl rings, along with the specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3/c1-24-11-4-3-8(5-12(11)25-2)13(15(21)23)14-10(17)6-9(7-22-14)16(18,19)20/h3-7,13H,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPJYVNQJWIGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.